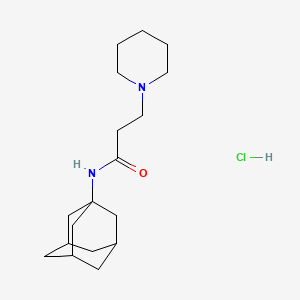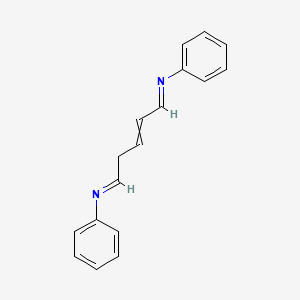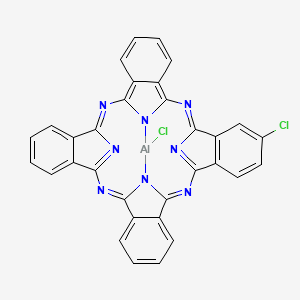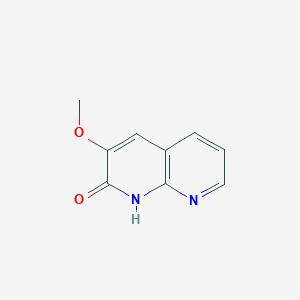
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an indole ring, azo groups, and a benzenesulfonic acid moiety. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process. The initial step often includes the formation of the indole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves sulfonation to introduce the benzenesulfonic acid moiety. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzenesulfonic acid compounds .
Scientific Research Applications
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for binding to various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, disodium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, calcium salt
Uniqueness
The uniqueness of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability, reactivity, and ability to participate in a wide range of reactions make it a valuable compound in various fields of research .
Properties
CAS No. |
50814-28-3 |
|---|---|
Molecular Formula |
C26H18N5NaO3S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
sodium;4-[[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O3S.Na/c32-35(33,34)22-16-14-21(15-17-22)29-28-19-10-12-20(13-11-19)30-31-26-23-8-4-5-9-24(23)27-25(26)18-6-2-1-3-7-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1 |
InChI Key |
MYQSVLROTCOCBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


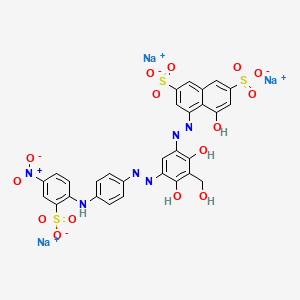
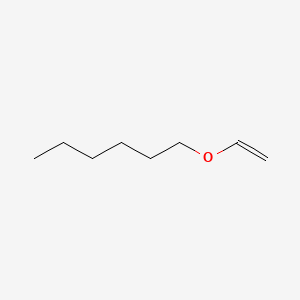
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
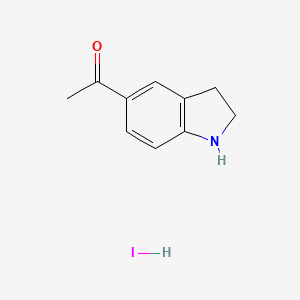
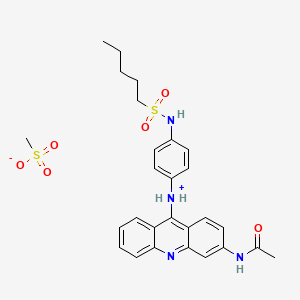
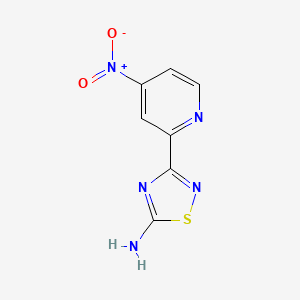
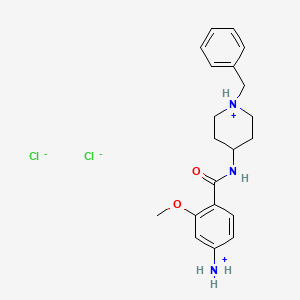
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
